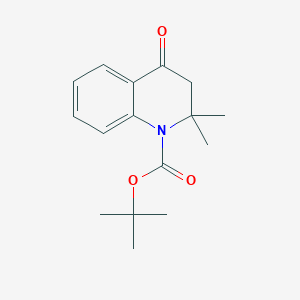

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

概要

説明

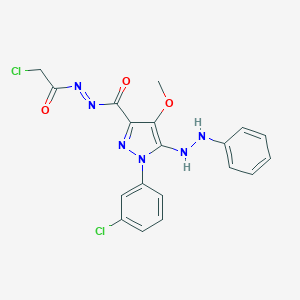

Synthesis Analysis

The synthesis of related compounds involves chemoselective tert-butoxycarbonylation reactions for aromatic and aliphatic amine hydrochlorides and phenols without a base, proceeding under mild conditions and yielding high selectivity. For example, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent demonstrates high yields in these reactions (Ouchi et al., 2002); (Saito et al., 2006).

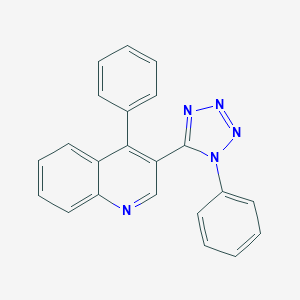

Molecular Structure Analysis

Studies on the molecular structure of similar compounds have employed X-ray crystallography, revealing intricate details about their structure and the effects of different substituents. For instance, the molecular structure of certain dihydroquinoline derivatives has been detailed, emphasizing the significance of hydrogen iodide in reactions conducted in tert-butyl alcohol (Matsumoto et al., 2010).

Chemical Reactions and Properties

Tert-butyl nitrite has been highlighted as a versatile reagent, serving both as an oxidant and a N1 synthon in multicomponent reactions, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018).

科学的研究の応用

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs) like tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate are extensively utilized in various industries to prolong the shelf life of products. These compounds have been detected in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Moreover, human exposure has been confirmed through the presence of SPAs in fat tissues, serum, urine, breast milk, and fingernails. Exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns about potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity of some SPAs. The research emphasizes the necessity for future investigations to explore contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and the effects on infants. Additionally, the development of novel SPAs with lower toxicity and migration ability is recommended to decrease potential environmental pollution (Liu & Mabury, 2020).

Indoor Dust Contamination by Synthetic Phenolic Antioxidants

A study exploring the contamination of indoor dust by synthetic phenolic antioxidant (SPA) analogues in urban and rural areas of Shandong province, China, discovered seven SPA analogues in the dust samples. The study found that urban dust had significantly higher total SPA levels compared to rural indoor dust. Among these, BHT (2,6-di-tert-butyl-4-methylphenol) was the dominant analogue in urban indoor dust, constituting 74% of total SPAs. In rural indoor dust, varied composition profiles of SPAs were noticed, with AO 246 and BHT having similar contributions. The study also identified three BHT transformation products in most of the urban and rural dust samples. These findings indicate a potential risk of exposure to multiple SPA analogues and transformation products through dust ingestion, necessitating further research on exposure risks (Liu et al., 2017).

Prenatal Exposure to Synthetic Phenolic Antioxidants

Research on the prenatal exposure to synthetic phenolic antioxidants (SPAs) in pregnant women from South China has highlighted the presence and transfer of SPAs across the placenta. The study systematically analyzed a set of SPAs and their major transformation products in matched samples of maternal plasma, cord plasma, and placenta. The findings indicate prenatal exposure to SPAs, with significant detection of five out of eight target SPAs and all four target transformation products. The study underscores the importance of understanding the exposure and effects of SPAs during prenatal development, and the need for further investigation into the potential health implications of such exposure (Du et al., 2019).

特性

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxo-3H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-12-9-7-6-8-11(12)13(18)10-16(17,4)5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMFMTLVOBDOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442538 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

CAS RN |

179898-87-4 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)